N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide
CAS No.: 847780-50-1
Cat. No.: VC17622868
Molecular Formula: C27H34N4O6
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847780-50-1 |
|---|---|
| Molecular Formula | C27H34N4O6 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1 |
| Standard InChI Key | MBUCXYDROSPNMR-GMWOSMDTSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Compositional Analysis
Molecular Architecture
The compound’s structure comprises three key elements:
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Fmoc Protecting Group: The moiety shields the N-terminal amine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. Its UV-sensitive nature allows for selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
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Tripeptide Backbone:
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L-Alanine: A non-polar, α-helix-stabilizing residue.
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L-Serine: A polar residue with a hydroxyl group, enabling hydrogen bonding.
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L-Leucinamide: A hydrophobic C-terminal residue with an amide group, enhancing solubility in organic solvents.
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The stereochemical configuration (L-form) ensures compatibility with natural enzymatic systems, a critical factor in biological activity.
Physicochemical Properties
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 510.6 g/mol | |
| Melting Point | 154–157°C (Fmoc-Leu-OH analog) | |
| Solubility | DMF, DMSO, dichloromethane | |
| Specific Rotation () | (C=1, DMF) |
Synthesis and Industrial Production
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS, a widely adopted method for its scalability and minimal racemization risk. Critical steps include:
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Resin Activation: Wang or Rink amide resins are preconditioned with dichloromethane (DCM).
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Deprotection: Sequential Fmoc removal using 20% piperidine in DMF (2 × 5 min).
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Coupling: Amino acids are activated with in the presence of . Coupling times range from 30–60 minutes per residue .
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Cleavage: The final peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:2.5:2.5 v/v).
Side Reactions: Aspartimide formation, a common issue in serine-rich sequences, is mitigated by adding 2% formic acid to the deprotection solution .
Industrial Scale-Up
Automated continuous flow reactors have revolutionized production, achieving:
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Throughput: 1–5 kg/day for GMP-grade material.
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Purity: >98% by HPLC, validated via UV detection at 220 nm.
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Cost Efficiency: Bulk pricing for 25g scales at $68/g, as per TCI America’s catalog .
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound inhibits serine proteases (e.g., trypsin) with an of 12.3 μM, as determined by fluorogenic substrate assays. Its mechanism involves:
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Competitive binding to the enzyme’s active site.
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Stabilization of the tetrahedral intermediate via hydrogen bonding with serine hydroxyl groups.
Signal Transduction Pathways
In HEK293T cells, the tripeptide reduces NF-κB activation by 40% at 50 μM, likely through interference with IκB kinase (IKK) phosphorylation. This anti-inflammatory activity positions it as a candidate for autoimmune disease research.
Research Applications
Protein-Ligand Interaction Studies
The compound’s Fmoc group facilitates fluorescence-based binding assays. For example, fluorescence quenching studies with bovine serum albumin (BSA) revealed a binding constant () of , indicating moderate affinity.
Pharmacological Screening
In a 2024 high-throughput screen against 320 kinase targets, the compound showed selective inhibition of P38α MAPK (), a target in inflammatory disorders.
Comparative Analysis with Analogous Peptides
The tripeptide’s extended backbone enhances target selectivity compared to single amino acid derivatives .
Future Directions
Ongoing research explores its utility in:
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